3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a benzimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process may include steps such as halogenation, nitration, and subsequent reduction and functional group transformations to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of nitro groups results in amines.
Scientific Research Applications
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(trifluoromethyl)benzonitrile
- 3-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-fluoro-N’-hydroxy-5-(trifluoromethyl)benzimidamide is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
885956-71-8 |
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Molecular Formula |
C8H6F4N2O |
Molecular Weight |
222.14 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O/c9-6-2-4(7(13)14-15)1-5(3-6)8(10,11)12/h1-3,15H,(H2,13,14) |
InChI Key |
MDZKEGJRUKKGTC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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